1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine
Overview
Description
“1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine” is a chemical compound . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A variety of methods have been developed for the synthesis of substituted piperidines . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Analytical Characterization
- A study by De Paoli et al. (2013) focused on the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to 1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine, using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthetic Chemistry
- Ramakrishna et al. (2016) described the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, utilizing a strategy that includes ethyl p-methoxycinnamate as a starting material and an acid-mediated amido cyclization reaction, highlighting the compound's synthetic versatility (Ramakrishna, Jagadeesh, Ramakrishna, Rao, & Rao, 2016).
- Milosevic et al. (2015) discussed a microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, including piperidine, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Milosevic, Šterbal, Feguš, Baškovč, Prek, Grošelj, Stanovnik, & Svete, 2015).
Kinetics and Mechanisms
- Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving secondary alicyclic amines, including piperidine, providing insights into the chemical behavior and reaction pathways of such compounds (Castro, Leandro, Quesieh, & Santos, 2001).
Pharmacological Research
- Greiner et al. (2006) synthesized and examined a series of piperidines for their binding affinity to dopamine, serotonin, and norepinephrine transporters, suggesting potential pharmacological applications (Greiner, Boos, Prisinzano, de Martino, Zeglis, Dersch, Marcus, Partilla, Rothman, Jacobson, & Rice, 2006).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-ethyl-N-(2-methoxyphenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-16-10-8-12(9-11-16)15-13-6-4-5-7-14(13)17-2/h4-7,12,15H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQJRUMNYVVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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